molecular formula C10H13ClN2O2 B6604583 3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride CAS No. 2740660-78-8

3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride

Cat. No.: B6604583
CAS No.: 2740660-78-8
M. Wt: 228.67 g/mol
InChI Key: HIPJVMDZVSENJS-UHFFFAOYSA-N
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Description

3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride is a heterocyclic organic compound featuring a 1,3-oxazolidin-2-one core substituted at the 3-position with a para-aminomethylphenyl group. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications.

Properties

IUPAC Name

3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c11-7-8-1-3-9(4-2-8)12-5-6-14-10(12)13;/h1-4H,5-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPJVMDZVSENJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phase-Transfer Catalyzed Epoxide Aminolysis

A widely cited method involves the use of (R)-epichlorohydrin as a starting material. In CN102311400A, the reaction of (R)-epichlorohydrin with potassium phthalimide under phase-transfer catalysis (benzyl trimethyl ammonium chloride) yields (R)-epoxypropyl phthalimide with high enantiomeric excess (>98%). Subsequent condensation with 4-aminobenzylamine in ethanol at 60°C forms the secondary amine intermediate, which undergoes cyclization with diethyl carbonate to generate the oxazolidinone ring. Aminolysis of the phthalimide group using hydrazine acetate in methanol at 50°C releases the primary amine, followed by HCl treatment to precipitate the hydrochloride salt (yield: 72–78%).

Key Parameters

StepCatalyst/SolventTemperatureTimeYield (%)
Epoxide formationBenzyl trimethyl ammonium chloride (5 mol%)25°C12 h85
CyclizationDiethyl carbonate80°C6 h78
AminolysisHydrazine acetate50°C8 h72

Solid-Phase Synthesis with Polymer-Supported Reagents

Selenium-Traceless Linker Approach

A solvent-free, solid-phase method reported by Hua et al. utilizes polystyrene-supported 2-hydroxyalkyl selenide. The resin-bound selenide reacts with 4-isocyanatobenzylamine in tetrahydrofuran (THF) to form a urea intermediate. Oxidation with hydrogen peroxide induces cyclization, cleaving the selenium linker and yielding 3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one. Subsequent HCl treatment in methanol affords the hydrochloride salt with 65–70% overall yield.

Advantages

  • Eliminates purification steps via filtration.

  • Scalable for combinatorial library synthesis.

Azide-Based Route for Stereocontrol

Staudinger Reaction and Reduction

WO2013027225A1 describes an azide-alkyne cycloaddition approach. 4-Azidobenzylamine is reacted with (S)-glycidyl tosylate in acetonitrile, followed by Staudinger reaction with triphenylphosphine to form an iminophosphorane intermediate. Carbonylation with triphosgene in dichloromethane at 0°C generates the oxazolidinone core. Catalytic hydrogenation (10% Pd/C, H₂) reduces residual azide groups, and HCl gas bubbled into the solution precipitates the hydrochloride salt (enantiomeric excess: 99%, yield: 68%).

Critical Optimization

  • Temperature Control : Cyclization below 5°C minimizes racemization.

  • Catalyst Loading : 5 mol% Pd/C ensures complete reduction without over-hydrogenation.

Direct Aminomethylation via Reductive Amination

Borane-Mediated Pathway

EP2895176B1 discloses a one-pot reductive amination strategy. 3-(4-Formylphenyl)-1,3-oxazolidin-2-one is treated with benzylamine and sodium triacetoxyborohydride in dichloroethane, achieving >90% conversion to the secondary amine. Hydrogenolysis (H₂, 50 psi) over Raney nickel removes the benzyl group, and HCl/ethanol precipitation yields the target compound (purity: 99.5%, yield: 81%).

Side Reactions Mitigation

  • Excess borane (1.5 eq) prevents imine formation.

  • Low-temperature hydrogenolysis (-10°C) suppresses oxazolidinone ring opening.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Phase-transfer72–7898.5HighModerate
Solid-phase65–7097.0ModerateLow
Azide-based6899.0LowHigh
Reductive amination8199.5HighModerate

Chemical Reactions Analysis

Types of Reactions

3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products

The major products formed from these reactions include various substituted oxazolidinones and derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets. The oxazolidinone ring can inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex. This action disrupts protein synthesis, leading to bacterial cell death. The aminomethyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Core Structural Variations

The following compounds share the 1,3-oxazolidin-2-one backbone but differ in substituent type, position, or additional functional groups:

Compound Name (CAS) Molecular Formula Molecular Weight Substituent Position Key Structural Differences
4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride (1803589-70-9) C₄H₉ClN₂O₂ 152.58 4-position on oxazolidinone Lacks aromatic phenyl ring; simpler structure
3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one (1210001-75-4) C₁₁H₁₄N₂O₂ 206.25 (free base) Para-aminoethylphenyl Ethyl spacer between phenyl and amine vs. methyl in target compound
3-[3-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride (1354962-40-5) C₁₁H₁₅ClN₂O₂ 242.70 Meta-aminoethylphenyl Meta substitution reduces steric and electronic similarity to para isomers
4-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride (898543-06-1) C₁₄H₁₇ClN₃O₄ 327.77 Morpholinone-phenyl fusion Additional morpholinone ring increases complexity and molecular weight

Physicochemical Properties

  • Polarity and Solubility: The para-aminomethyl group in the target compound enhances polarity compared to non-aromatic analogs (e.g., 1803589-70-9). The morpholinone-containing derivative (898543-06-1) exhibits reduced solubility due to its bulkier structure .
  • Chirality: The (5S)-configured aminomethyl group in 898543-06-1 introduces stereochemical complexity absent in racemic analogs like 1210001-75-4 .

Biological Activity

3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride is a synthetic compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H15ClN2O2C_{11}H_{15}ClN_{2}O_{2} and a molar mass of 242.7 g/mol. Its structure features a five-membered ring containing both nitrogen and oxygen atoms, which is characteristic of oxazolidinones. The presence of the 4-(aminomethyl)phenyl group is significant as it may influence the compound's biological activity and pharmacokinetic properties.

Table 1: Comparison of Oxazolidinone Compounds

Compound NameMolecular FormulaKey Features
LinezolidC16H20N4O4SA well-known antibiotic used against Gram-positive bacteria; contains an oxazolidinone core.
TedizolidC18H19N3O3SAnother oxazolidinone antibiotic with enhanced potency against resistant strains.
3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-oneC11H15ClN2O2Exhibits distinct biological properties due to its aminoethyl substitution.

The primary mechanism of action for oxazolidinones involves inhibition of bacterial protein synthesis. This occurs through binding to the 50S ribosomal subunit, preventing the formation of functional ribosomes necessary for translation. Studies indicate that this compound may share this mechanism, similar to other compounds in its class like linezolid and tedizolid .

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. Its effectiveness against resistant strains highlights its potential as a therapeutic agent in combating antibiotic resistance .

Case Study: Efficacy Against Resistant Strains
In a comparative study involving multiple oxazolidinone derivatives, this compound was shown to outperform several other compounds in inhibiting growth in resistant bacterial strains. This suggests that minor structural modifications can lead to significant enhancements in antimicrobial potency .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have revealed promising results. It has been observed to induce apoptosis in certain cancer cell lines, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction. Further research is required to elucidate these pathways and confirm its efficacy in vivo.

Structure-Activity Relationships (SAR)

The relationship between the chemical structure and biological activity of this compound has been explored through various studies. Modifications to the phenyl ring or alterations in functional groups significantly affect both the binding affinity to bacterial ribosomes and overall antibacterial efficacy.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Aminomethyl GroupEnhances binding affinity to ribosomal targets
Hydrochloride SaltIncreases solubility and bioavailability
Structural VariantsMinor changes can lead to improved potency against specific pathogens

Q & A

Q. How can computational modeling predict off-target interactions and toxicity risks?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate binding to non-target proteins (e.g., cytochrome P450 isoforms) using GROMACS.
  • Toxicity Prediction : Use QSAR models (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity risks .

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